1-(3-Bromo-2-hydroxy-5-methylphenyl)-2,2-dimethylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-2-hydroxy-5-methylphenyl)-2,2-dimethylpropan-1-one is a chemical compound with a unique structure that includes a bromine atom, a hydroxyl group, and a methyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-2-hydroxy-5-methylphenyl)-2,2-dimethylpropan-1-one can be achieved through several methods. One common approach involves the bromination of 2-hydroxy-5-methylacetophenone in the presence of bromine and acetic acid at elevated temperatures . Another method includes the Fries rearrangement of 2-bromo-4-methylphenyl acetate using aluminum chloride as a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-2-hydroxy-5-methylphenyl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Formation of 1-(3-bromo-2-oxo-5-methylphenyl)-2,2-dimethylpropan-1-one.
Reduction: Formation of 1-(2-hydroxy-5-methylphenyl)-2,2-dimethylpropan-1-one.
Substitution: Formation of 1-(3-azido-2-hydroxy-5-methylphenyl)-2,2-dimethylpropan-1-one.
Scientific Research Applications
1-(3-Bromo-2-hydroxy-5-methylphenyl)-2,2-dimethylpropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-2-hydroxy-5-methylphenyl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity, allowing it to form covalent bonds with target molecules. This compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and altering the enzyme’s function .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Bromo-2-hydroxyphenyl)-2,2-dimethylpropan-1-one
- 1-(3-Bromo-2-hydroxy-5-methylphenyl)ethanone
- 1-(3-Bromo-2-hydroxy-5-methylphenyl)propan-1-one
Uniqueness
1-(3-Bromo-2-hydroxy-5-methylphenyl)-2,2-dimethylpropan-1-one is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical properties and reactivity. The presence of both a bromine atom and a hydroxyl group in close proximity allows for unique interactions with biological targets and chemical reagents, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H15BrO2 |
---|---|
Molecular Weight |
271.15 g/mol |
IUPAC Name |
1-(3-bromo-2-hydroxy-5-methylphenyl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C12H15BrO2/c1-7-5-8(10(14)9(13)6-7)11(15)12(2,3)4/h5-6,14H,1-4H3 |
InChI Key |
RFLOTMMSBGBSSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)O)C(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.